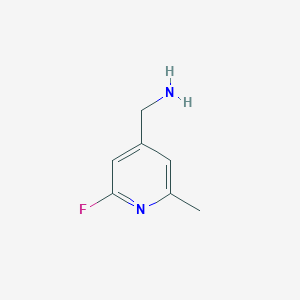![molecular formula C14H12O2 B13649354 4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)
4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is an organic compound characterized by its biphenyl structure with two methyl groups at the 4 and 6 positions and two ketone groups at the 2 and 5 positions. This compound is known for its aromatic properties and structural versatility, making it significant in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione typically involves the following steps:
Industrial Production Methods
Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione may involve large-scale Suzuki-Miyaura coupling reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Applications De Recherche Scientifique
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein-protein interactions . The ketone groups can also participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the ketone groups, making it less reactive in certain chemical reactions.
2,2’-Dimethylbiphenyl: Different substitution pattern, leading to variations in chemical and physical properties.
Uniqueness
4,6-Dimethyl-[1,1’-biphenyl]-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3,5-dimethyl-2-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-9-8-12(15)13(10(2)14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
YNXAUKOKTHKROU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(C1=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


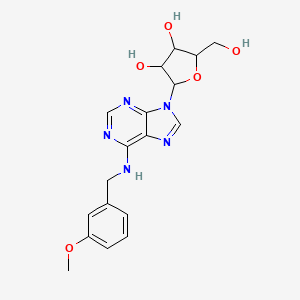

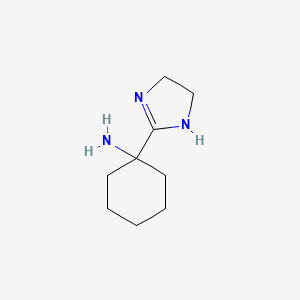



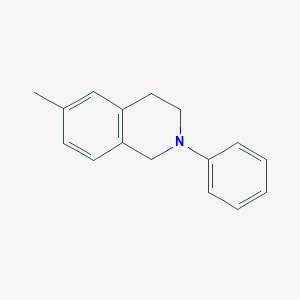
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
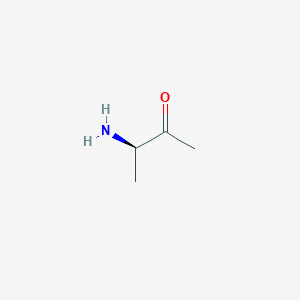
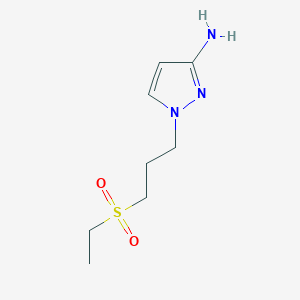
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
